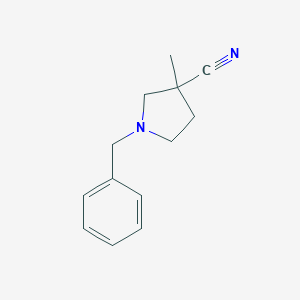

1-Benzyl-3-methylpyrrolidine-3-carbonitrile

描述

1-Benzyl-3-methylpyrrolidine-3-carbonitrile is a chemical compound with the empirical formula C13H16N2. It has a molecular weight of 200.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

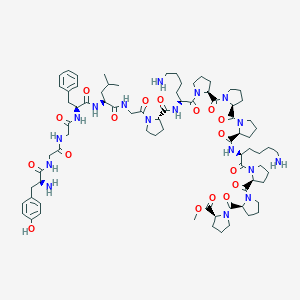

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylpyrrolidine-3-carbonitrile can be represented by the SMILES stringCC1 (CCN (Cc2ccccc2)C1)C#N and the InChI 1S/C13H16N2/c1-13 (10-14)7-8-15 (11-13)9-12-5-3-2-4-6-12/h2-6H,7-9,11H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylpyrrolidine-3-carbonitrile include a molecular weight of 200.28 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学研究应用

The interest in this saturated scaffold is enhanced by:

- The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

- The contribution to the stereochemistry of the molecule .

- The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

In the field of drug discovery, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Another compound, 3-pyrrolidinol, a derivative of pyrrolidine, has been synthesized from 1-benzoylpyrrolidine using hydroxylation by Aspergillus sp. strain S60 and stereoselective esterification by Amano PS-IM lipase . This method could potentially be applied to the synthesis of “1-Benzyl-3-methylpyrrolidine-3-carbonitrile”.

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by:

- The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

- The contribution to the stereochemistry of the molecule .

- The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

In the field of drug discovery, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pyrrolidine in Drug Discovery

未来方向

Pyrrolidine derivatives, such as 1-Benzyl-3-methylpyrrolidine-3-carbonitrile, have shown promising biological effects, suggesting they could be a valuable source of pharmacologically active lead compounds . The pyrrolidine ring’s stereogenicity is one of its most significant features, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

1-benzyl-3-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(10-14)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6H,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOKIRNPOIKWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408189 | |

| Record name | 1-benzyl-3-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylpyrrolidine-3-carbonitrile | |

CAS RN |

114373-05-6 | |

| Record name | 1-benzyl-3-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)

![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)